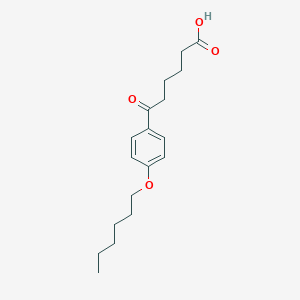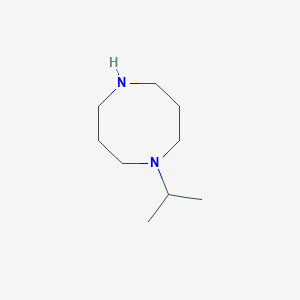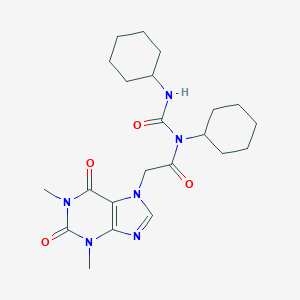![molecular formula C12H7ClN2S B064367 4-Chloro-5-phenylthieno[2,3-d]pyrimidine CAS No. 182198-35-2](/img/structure/B64367.png)
4-Chloro-5-phenylthieno[2,3-d]pyrimidine
概要
説明
Synthesis Analysis
The synthesis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine and related derivatives often involves multi-step chemical reactions, including cyclization, chlorination, and nucleophilic substitution processes. Németh et al. (2010) describe different synthetic procedures for preparing 4-chloro-6-substituted phenyl pyrimidines, highlighting the role of substituents on the phenyl ring in determining the outcomes of these reactions. Ishikawa and Yamaguchi (1980) detail the synthesis of 2-amino-4-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine derivatives, showcasing the versatility of thienopyrimidines in chemical synthesis (Németh, Varga, Greff, Kéri, & Őrfi, 2010); (Ishikawa & Yamaguchi, 1980).
Molecular Structure Analysis
The molecular structure of thienopyrimidines, including 4-Chloro-5-phenylthieno[2,3-d]pyrimidine, has been elucidated through various spectroscopic and crystallographic methods. Trilleras et al. (2009) investigated the crystal structures of similar pyrimidine derivatives, revealing planar configurations and the influence of substituents on electronic structures. Bovio and Locchi (1972) provided insights into the crystal and molecular structure of related isoxazolopyrimidines, further contributing to the understanding of thienopyrimidine's structural characteristics (Trilleras, Quiroga, Cobo, & Glidewell, 2009); (Bovio & Locchi, 1972).
Chemical Reactions and Properties
4-Chloro-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including reduction, acetylation, and nucleophilic substitution, indicating its reactive nature and potential for chemical modifications. The study by Fortea (1975) on thieno[2,3‐d]pyrimidine 3‐oxides demonstrates the compound's ability to undergo Polonovski rearrangement and reduction reactions, highlighting its chemical versatility (Fortea, 1975).
Physical Properties Analysis
The physical properties of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine, such as solubility, melting point, and crystal structure, are critical for its application in synthesis and pharmaceutical formulations. The works of Inkaya et al. (2013) and others provide detailed analyses of the compound's spectroscopic characteristics and molecular geometry, contributing to a deeper understanding of its physical attributes (Inkaya, Dinçer, Şahan, & Yıldırım, 2013).
科学的研究の応用
1. Anti-Inflammatory Applications
- Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described . The specific methods for “4-Chloro-5-phenylthieno[2,3-d]pyrimidine” are not mentioned.
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Anticancer Applications
- Summary of Application : Many pyrimidine and fused pyrimidine derivatives possessed promising anticancer activity. These pyrimidine derivatives exerted their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
- Methods of Application : The synthesized compounds were evaluated for their in vitro antitumor activity against four human cancer cell lines: breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549) at various concentrations ranging from 0 to 50 μg/ml and the cell viability was measured by the microculture tetrazolium (MTT) assay .
- Results or Outcomes : In an earlier work, MTT assay was conducted to determine cytotoxic study of the series novel pyrimidine derivatives containing 4-chlorophenyl substitution on 6th position of pyrimidine nucleus and showed the most potency .
3. Antioxidant Applications
- Summary of Application : Pyrimidines display a range of pharmacological effects including antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
4. Antibacterial Applications
- Summary of Application : Pyrimidines display a range of pharmacological effects including antibacterial . Antibacterial agents are substances that inhibit bacterial growth or kill bacteria.
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .
5. Antiviral Applications
- Summary of Application : Pyrimidines display a range of pharmacological effects including antiviral . Antiviral agents inhibit the development of specific viruses.
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
6. Antifungal Applications
- Summary of Application : Pyrimidines display a range of pharmacological effects including antifungal . Antifungal agents inhibit the growth of fungi.
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .
7. Antituberculosis Applications
- Summary of Application : Pyrimidines display a range of pharmacological effects including antituberculosis . Antituberculosis agents inhibit the growth of Mycobacterium tuberculosis.
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antituberculosis effects .
8. Synthesis of Fused Pyrimidines
- Summary of Application : The review summarizes literature data on the methods of synthesis of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones and their application for the construction of fused pyrimidines, in particular pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, cyclopenta[d]-pyrimidines, pyrimido[4,5-b]azepines, and pyrimido[4,5-b]quinolines .
- Results or Outcomes : The methods for the synthesis of o-aminopyrimidine aldehydes and ketones, their functionally substituted derivatives, and some of their tautomers, pyrimidinones and pyrimidinethiones are generalized for the first time .
9. Synthesis of Monastrol
Safety And Hazards
特性
IUPAC Name |
4-chloro-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONOKVSIDWOIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351765 | |
| Record name | 4-chloro-5-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-phenylthieno[2,3-d]pyrimidine | |
CAS RN |
182198-35-2 | |
| Record name | 4-chloro-5-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-phenylthieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)
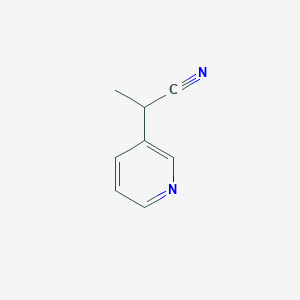
![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)
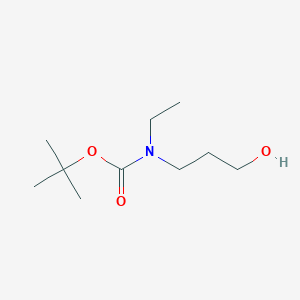
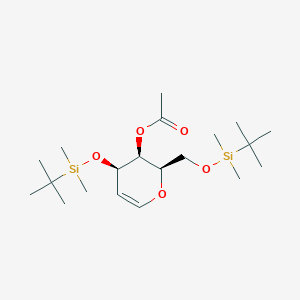
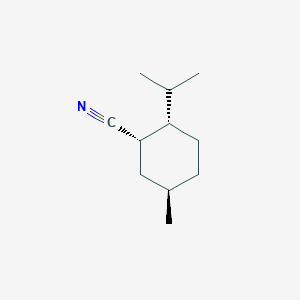
![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)
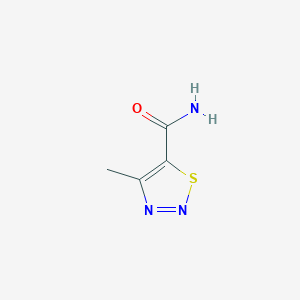
![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)
